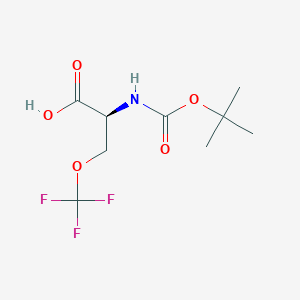

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine

Description

N-(Tert-Butoxycarbonyl)-O-(trifluoromethyl)-L-serine is a protected serine derivative characterized by a tert-butoxycarbonyl (Boc) group on the amino terminus and a trifluoromethyl (-CF₃) substituent on the hydroxyl oxygen. This compound is synthesized via nucleophilic substitution or coupling reactions, as evidenced by its preparation from precursors 8b-8e and 7a under conditions similar to compound 9a (yield unspecified) . Its molecular weight, determined by ESI-MS, is 362.4 g/mol ([M+H]⁺) . The trifluoromethyl group confers high electronegativity, lipophilicity, and metabolic stability, making it valuable in medicinal chemistry and peptide engineering.

Properties

Molecular Formula |

C9H14F3NO5 |

|---|---|

Molecular Weight |

273.21 g/mol |

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trifluoromethoxy)propanoic acid |

InChI |

InChI=1S/C9H14F3NO5/c1-8(2,3)18-7(16)13-5(6(14)15)4-17-9(10,11)12/h5H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-/m0/s1 |

InChI Key |

UHYZWHCAVVWMCI-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COC(F)(F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COC(F)(F)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl groupThe tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine . The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to remove the Boc protecting group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride for deprotection of the Boc group Reaction conditions typically involve room temperature or slightly elevated temperatures, and the use of solvents like methanol .

Major Products Formed

The major products formed from these reactions include deprotected amino acids, trifluoromethylated derivatives, and various oxidized or reduced forms of the compound .

Scientific Research Applications

Organic Synthesis

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine is utilized as a chiral building block in asymmetric synthesis. Its ability to participate in various coupling reactions makes it valuable for constructing complex molecules, particularly in the synthesis of peptides and other biologically active compounds.

- Chiral Building Block: The compound can be used to synthesize various amino acids and peptides, which are essential in drug development and biological research.

- Stereoselective Reactions: The presence of the Boc group allows for selective deprotection under mild conditions, facilitating the formation of desired stereoisomers without racemization .

Medicinal Chemistry

The incorporation of trifluoromethyl groups into organic molecules has been shown to enhance biological activity and metabolic stability. This compound has been investigated for its potential as an inhibitor in various biological pathways.

- Inhibitor Development: Research indicates that derivatives of L-serine can act as inhibitors for specific enzymes involved in disease pathways, such as those related to inflammation and cancer .

- Biological Activity: Studies have demonstrated that compounds with trifluoromethyl groups exhibit improved binding affinity to biological targets, making them suitable candidates for drug design .

Synthesis of Peptide Derivatives

A study highlighted the use of this compound in synthesizing peptide derivatives that exhibit antimicrobial properties. The synthesis involved coupling this compound with various amino acids, leading to the formation of peptides with enhanced bioactivity against bacterial strains .

Discovery of Selective Inhibitors

Another significant application was reported in a study focused on developing selective inhibitors targeting receptor-interacting protein 1 (RIP1), which plays a role in systemic inflammatory response syndrome. The incorporation of this compound into the inhibitor design led to compounds with high potency and selectivity .

Data Table: Comparison of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Chiral building block for amino acids and peptides | Facilitates stereoselective reactions |

| Medicinal Chemistry | Development of enzyme inhibitors | Enhances binding affinity due to trifluoromethyl group |

| Antimicrobial Peptides | Synthesis of peptides exhibiting antimicrobial properties | Effective against various bacterial strains |

| Inhibitor Discovery | Targeting RIP1 for systemic inflammatory response syndrome | High potency and selectivity demonstrated |

Mechanism of Action

The mechanism of action of N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine involves its reactivity due to the presence of the Boc protecting group and the trifluoromethyl group. The Boc group can be selectively removed under mild conditions, allowing for further functionalization of the molecule . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

Key Functional Differences

Electronic and Steric Effects :

- The trifluoromethyl group in the target compound enhances electronegativity and polarity compared to tert-butyl (e.g., ) or aryl groups (e.g., ). This impacts hydrogen bonding and solubility.

- Isoxazole derivatives (e.g., ) introduce heterocyclic aromaticity, which can modulate binding interactions in enzyme-active sites.

Synthetic Flexibility :

- Propargyl-substituted serine (e.g., ) enables click chemistry for bioconjugation, a feature absent in the trifluoromethyl analog.

- β-Iodoalanine (e.g., ) facilitates palladium-catalyzed cross-coupling, expanding applications in peptide modification.

Stability and Reactivity :

Biological Activity

N-(Tert-butoxycarbonyl)-O-(trifluoromethyl)-L-serine is a modified amino acid derivative that has garnered attention in biochemical research due to its unique structural features and potential biological activities. This article delves into its synthesis, biological properties, and implications in various fields, particularly in medicinal chemistry and protease inhibition.

1. Chemical Structure and Synthesis

The compound features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group, which significantly influence its reactivity and biological interactions. The synthesis of this compound typically involves several steps, including the introduction of the trifluoromethyl moiety through nucleophilic substitution reactions.

Recent studies have reported the synthesis of related compounds, such as trifluoromethyl-β-amino alcohols, which serve as precursors for various peptides with notable biological activities, including inhibition of SARS-CoV-2 proteases .

2.1 Protease Inhibition

One of the most significant biological activities associated with this compound is its role as a protease inhibitor. Research has demonstrated that compounds containing a trifluoromethyl group adjacent to a carbonyl can effectively inhibit cysteine proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2. The trifluoromethyl group stabilizes the carbonyl, making it more susceptible to nucleophilic attack by the active site residues of the enzyme .

Table 1: Inhibitory Activity of Trifluoromethyl Peptides Against SARS-CoV-2 3CLpro

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| 1 | 0.27 | Covalent inhibition via nucleophilic attack |

| 2 | 0.50 | Competitive inhibition |

| 3 | 1.00 | Non-covalent binding |

2.2 Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the amino acid structure can enhance selectivity and potency against Ewing sarcoma cells . The incorporation of aromatic side chains has been shown to improve binding affinity to target proteins involved in tumor growth.

3.1 SARS-CoV-2 Inhibition

A study investigating the efficacy of various ketone-based inhibitors, including those derived from this compound, revealed significant inhibitory activity against SARS-CoV-2 protease with an IC50 value as low as 0.27 nM . This finding underscores the potential for developing antiviral therapeutics based on this compound.

3.2 Antitumor Activity in Ewing Sarcoma

In another study, analogs of this compound were tested for their ability to inhibit EWS-FLI1 fusion proteins implicated in Ewing sarcoma. The results indicated that specific modifications could enhance cytotoxicity while maintaining selectivity for cancerous cells over normal cells .

4. Conclusion

This compound represents a promising compound in the realm of medicinal chemistry due to its biological activity as a protease inhibitor and potential antitumor agent. Ongoing research is focused on optimizing its structure to enhance efficacy and selectivity for therapeutic applications.

5. Future Directions

Further studies are warranted to explore:

- The detailed mechanisms by which this compound interacts with target enzymes.

- The potential for developing new analogs with improved pharmacological profiles.

- Clinical evaluations to assess safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.